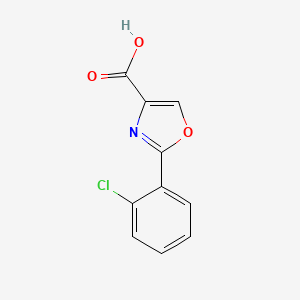

N-(2-bromo-5-methoxybenzyl)cyclopropanamine

説明

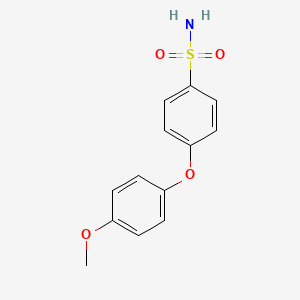

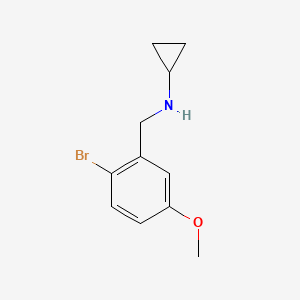

N-(2-bromo-5-methoxybenzyl)cyclopropanamine, also known as BMCP, is a cyclic amine compound used in a variety of scientific research applications. BMCP is a colorless, crystalline solid that is soluble in organic solvents. It is a versatile compound with many potential uses, including as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. BMCP is a relatively new compound, first synthesized in the early 2000s, and its applications are still being explored.

科学的研究の応用

Molecular and Functional Imaging Studies

Research has explored the use of related compounds in molecular imaging studies, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These studies aim to understand the binding and distribution of hallucinogenic compounds and their congeners in the brain, offering insights into their psychotherapeutic potential and interaction with brain receptors, including serotonin 5-HT2A receptors. This approach facilitates the investigation of cerebral metabolism and perfusion effects induced by these compounds, potentially contributing to the development of new diagnostic and therapeutic strategies in neuroscience (Cumming et al., 2021).

Environmental Impact of Brominated Compounds

Studies have also focused on the environmental impact of brominated compounds, which are structurally related to "N-(2-bromo-5-methoxybenzyl)cyclopropanamine." These include investigations into the occurrence and effects of novel brominated flame retardants (NBFRs) in various environments. Research has documented the presence of such compounds in indoor air, dust, and consumer goods, raising concerns about their potential health risks due to their persistence and bioaccumulation properties. Efforts to understand the environmental distribution, human exposure risks, and ecological impacts of these substances are crucial for developing effective regulatory and mitigation strategies (Zuiderveen et al., 2020).

Bio-organometallic Chemistry for Therapeutic Applications

Recent advancements in bio-organometallic chemistry have explored the therapeutic applications of N-heterocyclic carbene (NHC)-metal complexes, including those with brominated constituents. These compounds exhibit significant potential as antimicrobial and anticancer agents. The design, synthesis, and characterization of NHC-metal complexes, alongside their bioactive properties, offer promising avenues for the development of new medications. This research underscores the importance of interdisciplinary approaches in drug discovery, combining elements of organic, inorganic, and medicinal chemistry to address unmet medical needs (Patil et al., 2020).

特性

IUPAC Name |

N-[(2-bromo-5-methoxyphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-14-10-4-5-11(12)8(6-10)7-13-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYCGEPAJBICEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1453935.png)

![methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B1453936.png)

![4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline](/img/structure/B1453950.png)